1,2,3,8-Tetrachlorodibenzofuran

Gas chromatography Retention index Isomer-specific analysis

Environmental labs using EPA 1613/8290 risk misidentification when calibrating PCDF analysis with only 2,3,7,8-substituted isomers. This non-2,3,7,8 1,2,3,8-TCDF standard eliminates co-elution errors. Key benefits: • Distinct DB-5 retention index (RI 2307) enables isomer-specific retention time windows • Serves as low-potency AhR comparator (no assigned TEF) for in vitro toxicology assays • Essential for generating congener-specific log Kow (est. 6.63) for fate modeling

Molecular Formula C12H4Cl4O
Molecular Weight 306 g/mol
CAS No. 62615-08-1
Cat. No. B1348552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,8-Tetrachlorodibenzofuran
CAS62615-08-1
Molecular FormulaC12H4Cl4O
Molecular Weight306 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl
InChIInChI=1S/C12H4Cl4O/c13-5-1-2-8-6(3-5)10-9(17-8)4-7(14)11(15)12(10)16/h1-4H
InChIKeyKFQRHGKKSHJMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,8-Tetrachlorodibenzofuran – Reference Standard Overview


1,2,3,8-Tetrachlorodibenzofuran (1,2,3,8-TCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, consisting of 135 congeners [1]. Unlike the well-characterized 2,3,7,8-substituted congeners, 1,2,3,8-TCDF bears chlorine atoms at positions 1, 2, 3, and 8 on the dibenzofuran backbone, categorizing it as a non-2,3,7,8-substituted isomer [2]. This structural arrangement fundamentally alters its physicochemical properties, analytical detection characteristics, and toxicological potency relative to its 2,3,7,8-substituted analogues [3]. As an unintentional byproduct of combustion and industrial processes, this compound is primarily procured as a research reference standard for environmental monitoring, toxicological investigation, and analytical method development.

Workflow

Isomer-specific reference standard for GC-MS identification of non-2,3,7,8 TCDF in environmental matrices

Selection Context

Distinct DB-5 retention index (2307) separates from 2,3,7,8-substituted analogues for method development

Use Case

AhR structure-activity relationship studies as a non-TEF assigned congener comparator

Why Non-2,3,7,8 TCDF Isomers Require Dedicated Reference Standards


Tetrachlorodibenzofuran congeners are not interchangeable in analytical or toxicological contexts because chlorine substitution position governs three key properties: chromatographic retention behavior, mass spectrometric response, and biological potency [1]. A standard solution of 2,3,7,8-TCDF cannot substitute for 1,2,3,8-TCDF in GC-MS calibration because their retention indices differ by approximately 31 units on a DB-5 column (2307 vs. 2338) [2]. Moreover, the 1,2,3,8 substitution pattern departs from the 2,3,7,8 configuration required for high-affinity AhR binding, resulting in the absence of an assigned Toxicity Equivalency Factor (TEF) for this congener, whereas 2,3,7,8-TCDF carries a TEF of 0.1 [3]. Substitution with an incorrect isomer in environmental monitoring or toxicological studies would yield erroneous quantification and risk assessment.

  • Retention Time Mismatch

    2,3,7,8-TCDF standard (RI 2338) does not match the retention index of 1,2,3,8-TCDF (RI 2307), leading to potential misidentification on DB-5 columns.

  • TEF Assignment Conflict

    1,2,3,8-TCDF has no TEF, while 2,3,7,8-TCDF carries TEF 0.1. Substituting standards distorts TEQ calculations and risk assessment.

  • Response Factor Variability

    MS response factors vary up to 6.9-fold among TCDF isomers; using a 2,3,7,8-TCDF calibrant may introduce significant quantification error.

Quantitative Differentiation vs. 2,3,7,8-TCDF and Related Congeners


GC Retention Index on DB-5

Under identical GC conditions (DB-5 column, 30 m, He carrier, 175 °C start, 6 K/min ramp to 180 °C), 1,2,3,8-TCDF exhibits a Van Den Dool and Kratz retention index of 2307, compared to 2338 for 2,3,7,8-TCDF [1] [2]. This 31-unit difference translates to distinct chromatographic peaks and enables unambiguous isomer identification in complex environmental extracts.

GC Retention Index (DB-5)
Head-to-head
RI 2307 (1,2,3,8-TCDF) vs. 2338 (2,3,7,8-TCDF), Δ = 31 units
Supports baseline chromatographic separation for unambiguous isomer identification.
Conditions: DB-5, 30 m, He, 175–180 °C ramp. Source: NIST.
Gas chromatography Retention index Isomer-specific analysis

Lipophilicity (Log Kow) Comparison

The estimated log Kow of 1,2,3,8-TCDF is 6.63 (KowWin estimation), whereas the experimentally determined log Kow of 2,3,7,8-TCDF is 5.82 by reversed-phase liquid chromatography [1]. This difference of approximately 0.81 log units indicates that 1,2,3,8-TCDF is roughly 6.5 times more lipophilic than its 2,3,7,8-substituted analogue, implying distinct environmental partitioning behavior and potentially higher bioconcentration potential.

Log Kow Comparison
Cross-study
Estimated 6.63 (KowWin) vs. experimental 5.82 (2,3,7,8-TCDF), Δ = 0.81 (≈6.5× higher lipophilicity)
Indicates distinct environmental partitioning; congener-specific data needed for fate models.
Target value estimated; comparator measured by RP-LC. Source: Sarna et al., 1986.
Octanol-water partition coefficient Environmental fate Bioaccumulation

Mass Spectrometric Response Factor Variability

Waddell et al. (1987) demonstrated that mass spectrometric response factors for TCDF molecular ions, measured under electron ionization conditions, vary considerably relative to the 2,3,7,8-TCDF isomer, with relative response factor values ranging from 0.42 to 2.9 across all tetrachlorodibenzofuran isomers [1]. Although the precise response factor for 1,2,3,8-TCDF was not individually reported, the study conclusively established that individual TCDF isomers exhibit significantly different ionization efficiencies, rendering class-average response factors inappropriate for quantitative analysis.

MS Response Factor Range
Class-level inference
Relative response factors: 0.42–2.9 across all tetra-CDF isomers (up to 6.9-fold variation)
Isomer-specific response factor must be verified; class-average calibration is not reliable.
1,2,3,8-TCDF value not individually reported. Source: Waddell et al., 1987.
Mass spectrometry Response factor Isomer quantification

Toxicity Equivalency Factor (TEF) Assignment

The WHO and U.S. EPA TEF schemes assign a TEF of 0.1 to 2,3,7,8-TCDF, indicating it possesses approximately one-tenth the dioxin-like toxicity of 2,3,7,8-TCDD [1] [2]. By contrast, 1,2,3,8-TCDF—lacking the requisite 2,3,7,8-chlorine substitution pattern—receives no TEF assignment in either regulatory framework. This structural exclusion from the TEF system reflects its substantially lower AhR-mediated biological potency relative to 2,3,7,8-substituted congeners.

TEF Assignment
Head-to-head
Not assigned (1,2,3,8-TCDF) vs. 0.1 (2,3,7,8-TCDF, WHO 2005)
Non-2,3,7,8 pattern excludes it from TEQ calculations; essential for accurate dioxin-like burden assessment.
WHO/U.S. EPA frameworks. Source: U.S. EPA 40 CFR; Van den Berg et al., 2006.
Toxic equivalency factor Risk assessment Dioxin-like toxicity

In Vivo Immunosuppressive Potency

In a splenocyte plaque-forming cell assay, Harper et al. (2001) reported that 1,3,6,8-TCDF—a positional isomer closely related to 1,2,3,8-TCDF and likewise lacking the 2,3,7,8 substitution pattern—exhibited an in vivo ED50 of 34,800 nmol/kg for suppression of the IgM antibody response, compared to 14.1 nmol/kg for the prototype AhR agonist 2,3,7,8-TCDD [1]. This represents an approximately 2,470-fold difference in immunosuppressive potency, consistent with the class-level observation that non-2,3,7,8-substituted TCDFs are markedly less immunotoxic than their 2,3,7,8-substituted counterparts.

Immunosuppressive Potency (ED50)
Supporting evidence
1,3,6,8-TCDF ED50 34,800 nmol/kg vs. TCDD 14.1 nmol/kg (~2,470-fold difference)
Analogue data suggest very low potency for non-2,3,7,8 congeners; purity verification critical to avoid trace potent impurities.
Data for 1,3,6,8-TCDF, not 1,2,3,8-TCDF. Model: female B6C3F1 mice, oral gavage. Source: Harper et al., 2001.
Immunotoxicity ED50 Structure-activity relationship

Research and Industrial Application Scenarios


Isomer-Specific GC-MS Calibration for Environmental Monitoring

Environmental testing laboratories performing EPA Method 1613 or 8290 analysis for PCDFs in soil, sediment, water, or biota must differentiate 1,2,3,8-TCDF from co-eluting or spectrally similar tetrachlorinated congeners. The evidence demonstrates a distinct DB-5 retention index of 2307, separating it from 2,3,7,8-TCDF (RI 2338) [1]. Procurement of a certified 1,2,3,8-TCDF reference standard is essential for establishing isomer-specific retention time windows and verifying method selectivity, as reliance on 2,3,7,8-TCDF alone will result in misidentification.

Fate and Transport Modeling with Isomer-Specific Partitioning Data

Environmental chemists modeling the distribution of PCDFs in aquatic and terrestrial systems require congener-specific log Kow values. 1,2,3,8-TCDF's estimated log Kow of 6.63 differs substantially from the experimentally measured 5.82 for 2,3,7,8-TCDF [1], predicting an approximately 6.5-fold higher affinity for organic carbon and lipid phases. Research employing 1,2,3,8-TCDF standard solutions for experimental determination of partition coefficients (Koc, BCF) can generate congener-specific parameters that improve the accuracy of multimedia fate models.

AhR Structure-Activity Relationship Studies

Toxicologists studying the molecular determinants of AhR binding and activation require pure 1,2,3,8-TCDF to define the contribution of the 1,2,3,8-chlorination pattern to receptor affinity. Because this congener lacks an assigned TEF, unlike 2,3,7,8-TCDF (TEF = 0.1) [1], it serves as a critical negative or low-potency comparator in in vitro AhR transactivation assays (e.g., H4IIE-luc, CALUX) and in vivo dosing studies. The evidence that a structurally analogous non-2,3,7,8 TCDF (1,3,6,8-TCDF) requires approximately 2,470-fold higher doses than TCDD to achieve an equivalent immunosuppressive effect highlights the importance of verifying chemical purity to avoid confounding by trace 2,3,7,8-substituted contaminants.

Method Development for Comprehensive GC×GC or GC-HRMS Profiling

Analytical chemists developing advanced separation methods for complete isomer-specific profiling of the 38 tetrachlorodibenzofurans require authenticated single-isomer standards. The documented retention index (RI 2307 on DB-5) [1] and the known variability in mass spectrometric response factors (0.42–2.9 relative to 2,3,7,8-TCDF) provide the quantitative benchmarks necessary to assign 1,2,3,8-TCDF in complex chromatograms and to apply isomer-specific relative response factors, thereby achieving accurate quantification without the bias introduced when using a single calibrant for all TCDF isomers.

Application
Selection Property
Validation Focus
GC-MS Environmental Monitoring
Isomer-specific retention index (RI 2307)
Chromatographic separation from 2,3,7,8-substituted congeners
Fate and Transport Modeling
Congener-specific log Kow (estimated 6.63)
Experimental determination of partition coefficients
AhR Structure-Activity Studies
Non-TEF assigned isomer (no 2,3,7,8 pattern)
Purity verification against trace 2,3,7,8 contaminants
Advanced GC×GC/HRMS Method Development
Authenticated single-isomer standard
Isomer-specific relative response factor assignment
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